8-(allylamino)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(allylamino)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of organic molecules. This compound is characterized by its unique structure, which includes an allylamino group, two methyl groups, and a methylallyl group attached to a purine ring. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(allylamino)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and a suitable aldehyde, followed by cyclization.
Introduction of Methyl Groups: Methylation of the purine core is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of Allylamino Group: The allylamino group is introduced via a nucleophilic substitution reaction using allylamine.
Addition of Methylallyl Group: The final step involves the addition of the methylallyl group through an alkylation reaction using 2-methylallyl bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(allylamino)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allylamino and methylallyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Allylamine or 2-methylallyl bromide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
8-(allylamino)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(allylamino)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors involved in purine metabolism. The compound can inhibit or activate these targets, leading to changes in cellular processes. Specific pathways affected include nucleotide synthesis and degradation, as well as signal transduction pathways involving purine receptors.
Comparison with Similar Compounds
8-(allylamino)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione can be compared with other purine derivatives such as:
Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.
Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.
Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylprop-2-enyl)-8-(prop-2-enylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-6-7-15-13-16-11-10(19(13)8-9(2)3)12(20)18(5)14(21)17(11)4/h6H,1-2,7-8H2,3-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWSJGYWIBHCJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371127-17-2 |
Source
|
Record name | 8-(ALLYLAMINO)-1,3-DIMETHYL-7-(2-ME-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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